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molecular formula C5H9ClN2O B147302 4-Methyl-5-imidazolemethanol hydrochloride CAS No. 38585-62-5

4-Methyl-5-imidazolemethanol hydrochloride

Cat. No. B147302
M. Wt: 148.59 g/mol
InChI Key: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
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Patent
US04292431

Procedure details

A mixture of 1.48 g (0.01 mol) of 5-methylimidazole-4-carboxylic acid sodium salt, 2 ml of ~37% formaldehyde solution and 3 ml of 1,4-dioxane was heated at 75°-85° C. for 3 hours. After completion of the reaction, the solvent was stripped off, and the remaining residue was extracted with isopropanol. The isopropanol extract was concentrated to give a viscous oil. This viscous oil was dissolved in absolute ethanol and dry hydrogen chloride gas was passed through the resulting solution to afford 0.93 g of 4-hydroxymethyl-5-methylimidazole hydrochloride, m.p. 241°-244° C. Yield 63%.
Name
5-methylimidazole-4-carboxylic acid sodium salt
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[CH3:2][C:3]1[NH:7][CH:6]=[N:5][C:4]=1[C:8]([O-])=[O:9].C=O.O1CCOCC1.[ClH:19]>C(O)C>[ClH:19].[OH:9][CH2:8][C:4]1[N:5]=[CH:6][NH:7][C:3]=1[CH3:2] |f:0.1,6.7|

Inputs

Step One
Name
5-methylimidazole-4-carboxylic acid sodium salt
Quantity
1.48 g
Type
reactant
Smiles
[Na+].CC1=C(N=CN1)C(=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
C=O
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 75°-85° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the remaining residue was extracted with isopropanol
EXTRACTION
Type
EXTRACTION
Details
The isopropanol extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC=1N=CNC1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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